molecular formula C20H22N2O3S B4916933 [(4-Butoxynaphthyl)sulfonyl](2-pyridylmethyl)amine

[(4-Butoxynaphthyl)sulfonyl](2-pyridylmethyl)amine

Cat. No.: B4916933
M. Wt: 370.5 g/mol
InChI Key: AZEHDKNHURNCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Butoxynaphthyl)sulfonylamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthyl group substituted with a butoxy group and a sulfonyl group, which is further connected to a pyridylmethylamine moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry and related disciplines.

Future Directions

The future directions for research on “4-butoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide” could involve further exploration of its synthesis, reactions, and potential applications. This could include investigating its mechanism of action in more detail, as well as studying its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxynaphthyl)sulfonylamine typically involves multiple steps, starting with the preparation of the naphthyl sulfonyl chloride derivative. This intermediate is then reacted with 2-pyridylmethylamine under controlled conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various solvents such as dichloromethane or toluene. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (4-Butoxynaphthyl)sulfonylamine may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Butoxynaphthyl)sulfonylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

The reactions involving (4-Butoxynaphthyl)sulfonylamine often require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

(4-Butoxynaphthyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Butoxynaphthyl)sulfonylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

(4-Butoxynaphthyl)sulfonylamine can be compared with other similar compounds such as:

    (4-Butoxynaphthyl)sulfonylamine: Similar structure but with a hydroxypropyl group instead of a pyridylmethyl group.

    N,N′-bis(3-pyridylmethyl)amine: Contains two pyridylmethyl groups and is used in coordination chemistry.

    4,4′-bipyridine: A simpler structure with two pyridine rings connected by a single bond.

The uniqueness of (4-Butoxynaphthyl)sulfonylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-butoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-2-3-14-25-19-11-12-20(18-10-5-4-9-17(18)19)26(23,24)22-15-16-8-6-7-13-21-16/h4-13,22H,2-3,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEHDKNHURNCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.